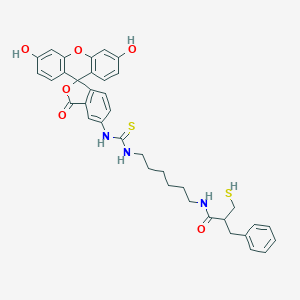
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide, also known as TF-1, is a fluorescent probe that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been applied in various fields of research.
作用机制
The mechanism of action of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide involves the binding of the compound to proteins, enzymes, and receptors. This binding results in a change in the fluorescence properties of the compound, which can be detected using various methods. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been used to study the binding kinetics, affinity, and specificity of various proteins, enzymes, and receptors.
生化和生理效应
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound has been used in various cell culture and animal studies without any significant adverse effects. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been shown to be non-toxic and non-carcinogenic, making it a safe and reliable tool for scientific research.
实验室实验的优点和局限性
One of the main advantages of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is its high sensitivity and specificity. This compound can detect low concentrations of proteins, enzymes, and receptors with high accuracy. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is also easy to use and can be applied in various experimental settings. However, N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has some limitations, such as its limited stability and the need for specialized equipment to detect its fluorescence.
未来方向
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has great potential for future research applications. Some possible future directions include the development of new synthesis methods to improve the yield and purity of the compound, the modification of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide to improve its stability and sensitivity, and the application of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide in new fields of research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide can also be used in combination with other fluorescent probes to study complex biological systems.
Conclusion
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide is a valuable tool for scientific research due to its unique properties. This compound has been synthesized using various methods and has been applied in various fields of research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has minimal biochemical and physiological effects on cells and tissues and is a safe and reliable tool for scientific research. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has great potential for future research applications and can be used to study complex biological systems.
合成方法
The synthesis of N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide involves the reaction between fluorescein isothiocyanate and 6-mercaptohexylamine in the presence of 3-mercaptopropionic acid. The resulting product is then reacted with 2-benzyl-1-oxopropylamine to form N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide. This synthesis method has been modified by various researchers to improve the yield and purity of the final product.
科学研究应用
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has been widely used as a fluorescent probe in various fields of research. It has been used to study the mechanism of action of enzymes, receptors, and proteins. N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide has also been used to study the behavior of cells, tissues, and organs in vivo and in vitro. This compound has been applied in the fields of biochemistry, pharmacology, and molecular biology.
属性
CAS 编号 |
145724-06-7 |
|---|---|
产品名称 |
N-(Fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide |
分子式 |
C37H37N3O6S2 |
分子量 |
683.8 g/mol |
IUPAC 名称 |
2-benzyl-N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C37H37N3O6S2/c41-26-11-14-30-32(20-26)45-33-21-27(42)12-15-31(33)37(30)29-13-10-25(19-28(29)35(44)46-37)40-36(48)39-17-7-2-1-6-16-38-34(43)24(22-47)18-23-8-4-3-5-9-23/h3-5,8-15,19-21,24,41-42,47H,1-2,6-7,16-18,22H2,(H,38,43)(H2,39,40,48) |
InChI 键 |
BWMAQIUFALCFIM-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCN=C(NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)S |
SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
规范 SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCCCCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
同义词 |
1-FTI N-(fluoresceinyl)-N'-(1-(6-(3-mercapto-2-benzyl-1-oxopropyl)amino)-1-hexyl)thiocarbamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
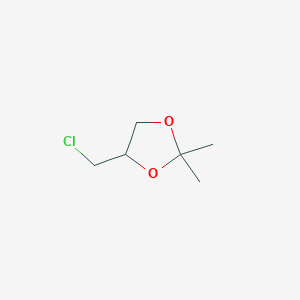


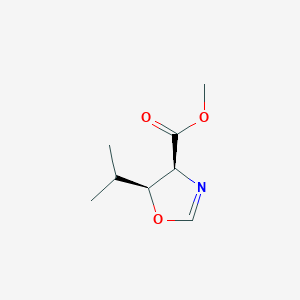
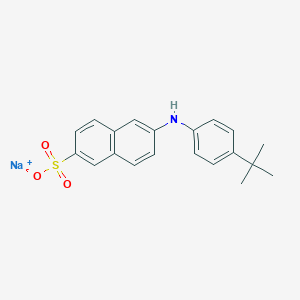
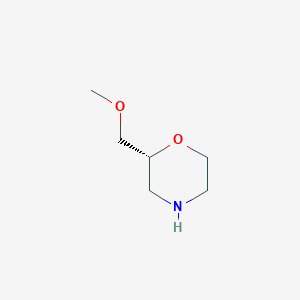
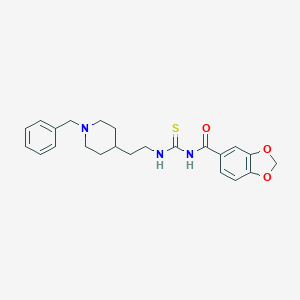
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
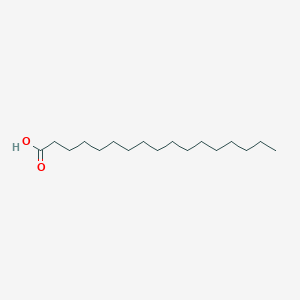
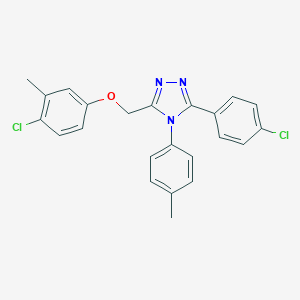
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)